![molecular formula C8H18N2O3 B12535967 N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is a chemical compound with the molecular formula C8H18N2O3 It is characterized by the presence of an acetamide group attached to a triethylene glycol chain terminated with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide typically involves the reaction of triethylene glycol with ethylene oxide to form a triethylene glycol derivative. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Water or organic solvents like ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of large quantities of the compound. The process involves:
Continuous addition of reactants: Triethylene glycol and ethylene oxide
Catalyst addition: Continuous or batch-wise
Product isolation: Using distillation or crystallization techniques
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield primary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Acts as a linker in the development of bioconjugates and drug delivery systems
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases
Industry: Utilized in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include:
Binding to active sites: Inhibiting or activating enzyme functions
Modulating receptor activity: Affecting signal transduction pathways
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]octadecanamide: Similar structure but with a longer alkyl chain
2-[2-(2-aminoethoxy)ethoxy]ethanol: Lacks the acetamide group
2-[2-(2-azidoethoxy)ethoxy]ethanamine: Contains an azido group instead of an acetamide group
Uniqueness
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H18N2O3 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11) |
Clave InChI |
MLKVGKULFLDWJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)

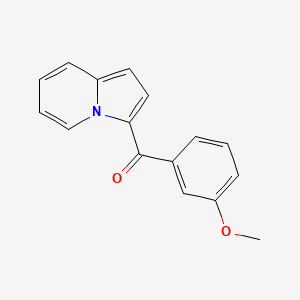
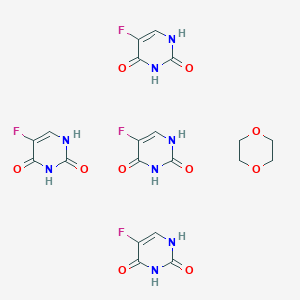
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
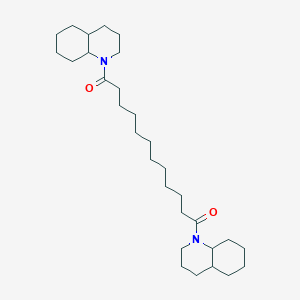
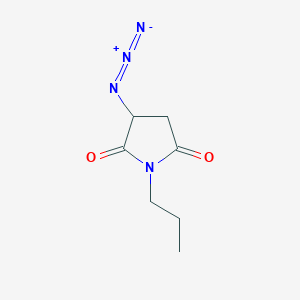
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
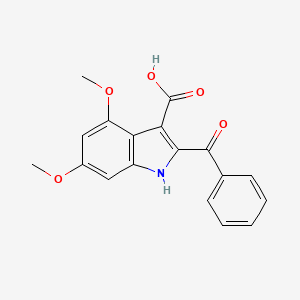

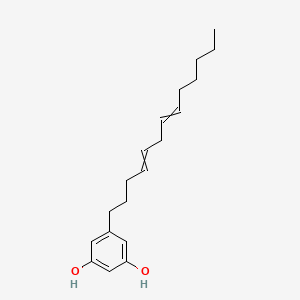

![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)

